molecular formula C8H16N2O B3224495 4-Ethyl-4-piperidinecarboxamide CAS No. 1233181-19-5

4-Ethyl-4-piperidinecarboxamide

Cat. No.: B3224495
CAS No.: 1233181-19-5
M. Wt: 156.23
InChI Key: ZFMKOWHRORJORT-UHFFFAOYSA-N
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Description

4-Ethyl-4-piperidinecarboxamide is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-piperidinecarboxamide typically involves the cyclization of a compound with an active methylene group and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride. This one-step cyclization reaction is efficient and yields the desired product .

Industrial Production Methods

For industrial production, the preparation method involves the catalytic hydrogenation of pyridine derivatives. This method, however, requires higher reaction conditions, including elevated temperatures and pressures, and the use of costly catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the substituents involved but often include the use of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Ethyl-4-piperidinecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Ethyl-4-piperidinecarboxamide involves its interaction with molecular targets such as DNA gyrase. This interaction inhibits the enzyme’s activity, leading to the disruption of DNA replication and transcription processes. This mechanism is particularly relevant in the context of its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinecarboxamide: A related compound with similar structural features but different substituents.

    N-Ethyl-4-piperidinecarboxamide: Another derivative with an ethyl group attached to the nitrogen atom.

    4-Methyl-4-piperidinecarboxamide: A compound with a methyl group instead of an ethyl group

Uniqueness

4-Ethyl-4-piperidinecarboxamide is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

4-ethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-8(7(9)11)3-5-10-6-4-8/h10H,2-6H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMKOWHRORJORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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